molecular formula C15H9BrClN3O2 B2428533 3-bromo-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865249-33-8

3-bromo-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2428533
CAS No.: 865249-33-8
M. Wt: 378.61
InChI Key: LVCQELWEQQGFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-bromo-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and an oxadiazole group, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular formula of this compound is C13H9BrClNO, and its average mass is 310.574 Da . The molecule contains a bromine atom, a chlorine atom, and an oxadiazole ring attached to a benzene ring, which is further connected to an amide group .

Scientific Research Applications

Synthesis and Characterization : Research has focused on the synthesis and characterization of oxadiazole derivatives, exploring their formation through thermal reactions and cyclisation processes. For instance, the formation and thermal reaction of O-(N-acetylbenzimidoyl)benzamidoxime have been studied, highlighting the cyclisation to give 3,5-diphenyl-1,2,4-oxadiazole under specific conditions (Ooi & Wilson, 1981).

Biological Activities : Oxadiazole derivatives have been evaluated for their biological activities, including antimicrobial and anticancer properties. For example, the synthesis, toxicity towards brine shrimp (Artemia salina Leach), and antimicrobial activity evaluation of 3,5-diphenylchlorinated-1,2,4-oxadiazoles indicate their potential in biological applications (Machado et al., 2005).

Anticancer Evaluation : Certain oxadiazole derivatives have been designed and synthesized with a focus on their anticancer evaluation. Studies reveal that these compounds exhibit moderate to excellent anticancer activity against various cancer cell lines, suggesting their utility in cancer research (Ravinaik et al., 2021).

Antimycobacterial Screening : The synthesis and screening of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for antitubercular activities have been conducted. These studies identified compounds with significant activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of oxadiazole derivatives in treating tuberculosis (Nayak et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not known due to the lack of specific studies. It’s always recommended to handle chemical compounds with appropriate safety measures .

Properties

IUPAC Name

3-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3O2/c16-10-5-3-4-9(8-10)13(21)18-15-20-19-14(22-15)11-6-1-2-7-12(11)17/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCQELWEQQGFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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